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molecular formula C9H14O3 B141320 Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 10226-28-5

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No. B141320
M. Wt: 170.21 g/mol
InChI Key: BWVSWJMSYLYIJA-UHFFFAOYSA-N
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Patent
US09163003B2

Procedure details

A mixture of ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (6.0 g, 35.3 mmol) and selenium dioxide (4.3 g, 38.8 mmol) was stirred in acetic acid (141 mL) 5 hours at 110° C. The reaction was then cooled to room temperature and the solids were removed by filtration. The filtrate was concentrated down and purified by silica gel chromatography with 0 to 15% ethyl acetate/heptane gradient, followed by 15% to afford the title compound (1.710 g) as an amber oil in about 90% purity. MS (ESI) [m/e, (M+H)+]=185.3. 1H NMR (400 MHz, chloroform-d) δ ppm 10.22 (s, 1H), 4.28 (q, J=7.24 Hz, 2H), 4.12-4.19 (m, 2H), 2.54 (t, J=6.57 Hz, 2H), 1.88-1.98 (m, 2H), 1.30-1.38 (m, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].[Se](=O)=[O:14]>C(O)(=O)C>[CH:1]([C:2]1[O:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:14]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=C(CCCO1)C(=O)OCC
Name
Quantity
4.3 g
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
141 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography with 0 to 15% ethyl acetate/heptane gradient

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(CCCO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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